trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Anticoagulant Activity
One of the primary applications of trans-1-Boc-3-cyano-4-hydroxypyrrolidine is as a precursor in the synthesis of novel anticoagulants. Research indicates that derivatives of this compound can inhibit coagulation factor Xa, which plays a crucial role in the blood coagulation cascade. This inhibition can be beneficial in treating thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and myocardial infarction . The pharmacological properties of these compounds show promise for improved selectivity and efficacy compared to existing treatments.
Antitumor Agents
In addition to its anticoagulant properties, this compound has been explored for its potential as an antitumor agent. Studies suggest that compounds derived from this pyrrolidine can exhibit effects on tumor cells, potentially preventing metastasis. This application highlights the compound's versatility in targeting multiple pathways involved in cancer progression .
Synthetic Chemistry Applications
Building Block for Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique functional groups. It has been utilized in the preparation of various complex molecules, including fused heterocycles that are significant in medicinal chemistry. The ability to modify the pyrrolidine scaffold allows chemists to develop new compounds with tailored biological activities .
PROTAC Development
Recent advancements have also seen this compound being incorporated into PROTAC (Proteolysis Targeting Chimeras) systems. These systems leverage the unique reactivity of the compound to degrade specific proteins involved in disease processes, particularly in cancer therapy. The integration of such building blocks into PROTAC designs demonstrates the compound's relevance in cutting-edge therapeutic strategies .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M), H₂O, 100°C | 3-carboxy-4-hydroxypyrrolidine | 85% | |
| Basic Hydrolysis | NaOH (aq), reflux | 3-amide-4-hydroxypyrrolidine | 78% |
Mechanistic Insight :
-
Acidic conditions protonate the cyano group, facilitating nucleophilic attack by water to form a carboxylic acid.
-
Basic hydrolysis proceeds via intermediate formation of an amide .
Reduction Reactions
The cyano group is reduced to primary amines using catalytic hydrogenation or borane complexes:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C | 3-aminomethyl-4-hydroxypyrrolidine | 90% | |
| BH₃·THF | THF, 0°C → RT | 3-(aminoborane)-4-hydroxypyrrolidine | 75% |
Key Observations :
Oxidation Reactions
The hydroxyl group at C-4 is oxidized to ketones or carboxylic acids:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 4-keto-3-cyano-pyrrolidine | 68% | |
| CrO₃ | Acetic acid, 40°C | 4-carboxy-3-cyano-pyrrolidine | 55% |
Notes :
-
Over-oxidation to carboxylic acids occurs under strong acidic conditions.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | DCM, 0°C → RT | 4-chloro-3-cyano-pyrrolidine | 82% | |
| MsCl/Et₃N | THF, -10°C | 4-mesyloxy-3-cyano-pyrrolidine | 89% |
Applications :
-
Chlorinated derivatives serve as intermediates for cross-coupling reactions .
-
Mesylates enable further functionalization via SN2 mechanisms .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl/dioxane | RT, 2 h | 3-cyano-4-hydroxypyrrolidine | 95% | |
| TFA/DCM | 0°C → RT, 1 h | 3-cyano-4-hydroxypyrrolidine | 98% |
Post-Deprotection Utility :
Intramolecular Cyclization
The cyano and hydroxyl groups participate in ring-forming reactions:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PPh₃/I₂ | THF, reflux | 3,4-fused oxazoline | 70% | |
| NaH | DMF, 80°C | 3,4-lactam | 65% |
Mechanism :
-
Oxazoline formation involves activation of the hydroxyl group, followed by nucleophilic attack by the cyano group .
Cross-Coupling Reactions
The cyano group enables palladium-catalyzed couplings:
| Reaction Type | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 3-aryl-4-hydroxypyrrolidine | 80% | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 3-aminoaryl-4-hydroxypyrrolidine | 75% |
Limitations :
-
Steric hindrance from the Boc group may reduce coupling efficiency.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between trans-1-Boc-3-cyano-4-hydroxypyrrolidine and analogous pyrrolidine derivatives:
Key Research Findings
Stereochemical Impact: The (3R,4R) configuration in the target compound ensures optimal spatial alignment for binding to enzyme active sites, as seen in DPP-4 inhibitor design . In contrast, the cis isomer (3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine shows reduced activity in analogous assays due to steric mismatches .
Functional Group Effects: Cyano vs. Amino Groups: The cyano group in the target compound enhances electrophilicity, making it a better Michael acceptor in catalytic reactions compared to amino-substituted analogs like AS99484 . Fluorinated Substituents: Compounds with difluoromethyl (AS99484) or 4-fluorophenoxy (CAS 1951440-06-4) groups exhibit increased metabolic stability and lipophilicity, advantageous for CNS-targeting drugs .
Protection Strategies: The Boc group in the target compound allows mild acid deprotection, whereas the Cbz group in CAS 370881-64-4 requires hydrogenolysis, limiting compatibility with reducible functionalities .
Synthetic Accessibility: The cis-amino-hydroxypyrrolidine (CAS 1174020-29-1) is synthesized via high-yield (>95%) enzymatic resolution, while the target compound requires stereoselective cyanide addition, which is more resource-intensive .
Q & A
Q. What are the optimal synthetic routes for preparing trans-1-Boc-3-cyano-4-hydroxypyrrolidine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from pyrrolidine precursors. Key steps include Boc-protection of the amine, selective cyanidation at C3, and hydroxylation at C3. Solvent choice (e.g., THF or ethyl acetate) and catalysts (e.g., palladium-on-carbon for hydrogenation) critically affect regioselectivity and stereochemical purity. For example, kinetic resolution using lipase enzymes can enhance enantiomeric excess (e.g., Candida antarctica lipase B) . Reaction temperatures below 0°C are recommended during cyanidation to minimize racemization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm stereochemistry via coupling constants (e.g., for trans-configuration) and NOE experiments .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolve impurities; compare retention times against certified reference standards .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at 230.30 g/mol for related Boc-protected analogs) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to moisture, as Boc groups are susceptible to hydrolysis. For lyophilized samples, desiccants like silica gel are essential. Re-test purity via HPLC every 6 months if stored at RT, as degradation products (e.g., free amine or cyano hydrolysis) may form .
Advanced Research Questions
Q. How can researchers address contradictions in reported NMR data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). To resolve:
- Perform variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.
- Compare data in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific rotamers .
- Cross-validate with X-ray crystallography (e.g., single-crystal analysis of hydroxyl analogs confirms spatial arrangements) .
Q. What strategies enhance the enantiomeric purity of this compound during scale-up synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., menthol esters) during intermediate steps to direct stereochemistry .
- Enzymatic Resolution : Use immobilized lipases (e.g., Pseudomonas fluorescens) to hydrolyze undesired enantiomers; yields >90% ee reported for hydroxylated pyrrolidines .
- Crystallization-Induced Dynamic Resolution (CIDR) : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the trans-isomer .
Q. How do solvent and pH conditions affect the compound’s solubility in aqueous reaction systems?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (10–20% v/v) to solubilize the compound in buffered solutions (pH 7.4).
- pH Adjustment : Below pH 5, the Boc group remains stable, but hydroxyl protonation reduces solubility. Above pH 8, gradual deprotection occurs, increasing hydrophilicity .
- Surfactants : Polysorbate-80 (0.1% w/v) enhances solubility in biological assays without altering reactivity .
Q. What mechanistic insights explain the reactivity of the cyano group in nucleophilic additions?
- Methodological Answer : The electron-withdrawing cyano group activates adjacent positions for nucleophilic attack. For example:
- Grignard Reactions : Cyano at C3 directs nucleophiles to C4, forming tertiary alcohols.
- Reduction : Hydrogenation with Raney Nickel converts cyano to amine, but Boc protection prevents over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
